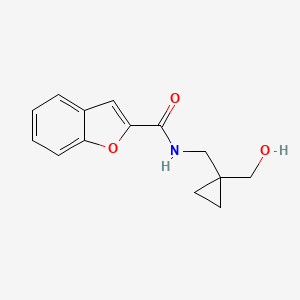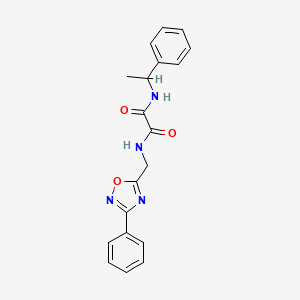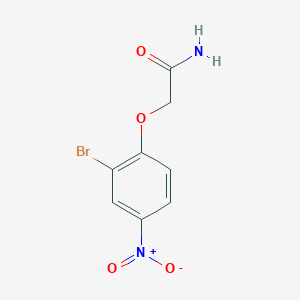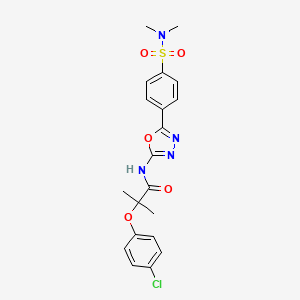![molecular formula C14H16N2O B2449732 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol CAS No. 692275-85-7](/img/structure/B2449732.png)
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a pyridin-2-ylamino group via a methyl bridge .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a predicted melting point of 138.33°C and a predicted boiling point of approximately 404.9°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm³ and a predicted refractive index of n20D 1.64 .Scientific Research Applications
Subheading Synthesis and Molecular Characterization
Alkylaminophenol compounds, which include variants of the specified chemical structure, have been subject to detailed spectroscopic studies. For instance, a molecule similar in structure was synthesized and analyzed through various spectroscopic methods such as FTIR, NMR, and UV-Vis spectrometry. Theoretical studies complemented these analyses using methods like density functional theory (DFT), providing insights into molecular properties like bond lengths, dihedral angles, HOMO and LUMO energies, and more. These comprehensive studies highlight the compound's potential in further scientific applications due to its intricate and well-defined molecular structure (Ulaş, 2021).
Synthesis and Characterization of Oligomers
Subheading Oligomer Synthesis and Thermal Properties
The compound's derivatives have been explored in the synthesis of oligomers. Research has shown the oxidative polycondensation of a related compound, leading to the formation of oligomers with distinct thermal properties. The study provides insights into the optimal conditions for the synthesis and the resulting molecular and thermal properties of the oligomers, indicating the compound's utility in creating materials with specific, desirable characteristics (Kaya, Çulhaoğlu, & Şenol, 2007).
Biological and Antimicrobial Studies
Subheading Biological Relevance and Antimicrobial Activities
While the request was to exclude drug-related information, it's noteworthy that related compounds have shown biological significance. For instance, certain derivatives have demonstrated notable antibacterial and radical scavenging properties, highlighting the chemical's potential relevance in medicinal chemistry. These studies open doors for further exploration of the compound's bioactive properties, albeit within the confines of the request's limitations (Azarbani, Kakanejadifard, Nadri, & Kakanejadifard, 2016).
Catalysis and Reaction Mechanisms
Subheading Catalytic Properties and Mechanisms
A variant of the compound has been utilized as a catalyst in acylation reactions, with detailed studies conducted on the reaction mechanisms. The ability to act as a catalyst and facilitate chemical transformations underscores the compound's potential in synthetic chemistry and industrial applications, providing a platform for efficient and targeted synthesis of various chemical products (Liu, Ma, Liu, & Wang, 2014).
properties
IUPAC Name |
4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-13(17)12(7-10)9-16-14-8-11(2)5-6-15-14/h3-8,17H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXIBSAXOYORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321864 |
Source


|
| Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692275-85-7 |
Source


|
| Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2449650.png)

![(3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2449652.png)

![3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2449655.png)
![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2449658.png)
![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)
![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)
![(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449667.png)


